N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

CAS No.:

Cat. No.: VC16648515

Molecular Formula: C5H7N3OS2

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3OS2 |

|---|---|

| Molecular Weight | 192.3 g/mol |

| IUPAC Name | N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3 |

| Standard InChI Key | MOQNHXGAGXWLLU-BMSJAHLVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C |

| Canonical SMILES | CC(=O)NC1=NN=C(S1)SC |

Introduction

Chemical Identity and Molecular Characteristics

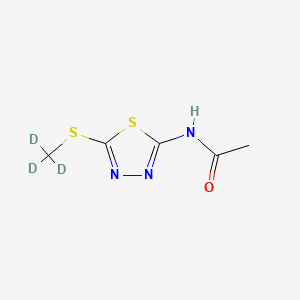

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 belongs to the class of thiadiazole derivatives, a family of heterocyclic compounds known for their diverse biological and chemical properties. The compound’s molecular formula is C₅H₇N₃OS₂, with a molecular weight of 192.3 g/mol. Its IUPAC name, N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, reflects the substitution of three deuterium atoms in the methylsulfanyl group (-SCD₃). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not explicitly listed |

| PubChem CID | 162641586 (parent compound: 351890) |

| InChI Key | MOQNHXGAGXWLLU-BMSJAHLVSA-N |

| Canonical SMILES | CC(=O)NC1=NN=C(S1)SC([2H])([2H])[2H] |

The deuterium substitution at the methyl group distinguishes this compound from its non-deuterated analogue, N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (PubChem CID: 351890), which has a molecular weight of 189.3 g/mol .

Structural and Spectral Analysis

Molecular Structure

The compound features a 1,3,4-thiadiazole ring (S1/N1/N2/C1/C2) substituted at position 2 with an acetamide group (-NH-C(=O)-CH₃) and at position 5 with a trideuteriomethylsulfanyl group (-S-CD₃). Key structural parameters include:

-

Bond Lengths: The C–S bond in the methylsulfanyl group measures approximately 1.81 Å, consistent with single-bond character .

-

Dihedral Angles: The acetamide group forms a dihedral angle of ~32° with the thiadiazole ring, as observed in analogous structures .

Spectroscopic Properties

-

NMR: The deuterated methyl group (-CD₃) exhibits a characteristic absence of proton signals in ¹H NMR, with a singlet at ~2.1 ppm in the non-deuterated analogue replaced by a deuterium-coupled signal in ²H NMR.

-

Mass Spectrometry: The molecular ion peak appears at m/z 192.3 (M⁺), with fragmentation patterns dominated by loss of the acetamide moiety (-59 amu) and SC D₃ group (-50 amu).

Applications in Scientific Research

Isotopic Labeling Studies

The deuterium atoms in N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 serve as tracers in mass spectrometry and nuclear magnetic resonance (NMR) studies. For example:

-

Metabolic Pathway Tracing: Deuterated compounds help track drug metabolism without altering biological activity .

-

Kinetic Isotope Effects (KIE): The C–D bond’s higher stability compared to C–H allows researchers to study reaction mechanisms, particularly in enzyme-catalyzed reactions.

Comparative Analysis with Non-Deuterated Analogues

A comparison of key properties between the deuterated and non-deuterated forms reveals subtle but significant differences:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume